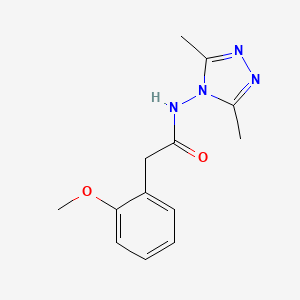
2-(Oxazol-2-YL)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxazol-2-YL)ethanamine dihydrochloride, also known as AEM, is a synthetic compound that has been used in scientific research. It belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs). AEM has been found to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(Oxazol-2-YL)ethanamine dihydrochloride involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain. This can lead to an improvement in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
2-(Oxazol-2-YL)ethanamine dihydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and behavior. 2-(Oxazol-2-YL)ethanamine dihydrochloride has also been found to have antioxidant properties, which can protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Oxazol-2-YL)ethanamine dihydrochloride in lab experiments is its potent inhibitory effect on monoamine oxidase. This can make it a useful tool for studying the role of neurotransmitters in the brain. However, one of the limitations of using 2-(Oxazol-2-YL)ethanamine dihydrochloride is its potential toxicity. 2-(Oxazol-2-YL)ethanamine dihydrochloride has been found to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions that could be explored in the study of 2-(Oxazol-2-YL)ethanamine dihydrochloride. One potential direction is the development of more selective MAOIs that target specific subtypes of monoamine oxidase. Another direction is the investigation of the potential therapeutic applications of 2-(Oxazol-2-YL)ethanamine dihydrochloride in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the antioxidant properties of 2-(Oxazol-2-YL)ethanamine dihydrochloride could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(Oxazol-2-YL)ethanamine dihydrochloride involves the reaction of 2-aminoethanol with oxazol-2-one in the presence of a catalyst. The resulting product is then purified and converted to the dihydrochloride salt form.
Applications De Recherche Scientifique
2-(Oxazol-2-YL)ethanamine dihydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be a potent inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 2-(Oxazol-2-YL)ethanamine dihydrochloride has been shown to increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Propriétés
IUPAC Name |
2-(1,3-oxazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJJUGJYBBIVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxazol-2-YL)ethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)

![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)